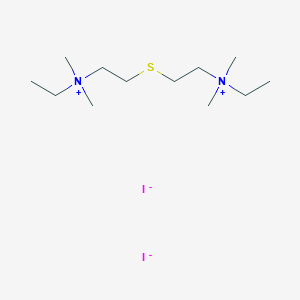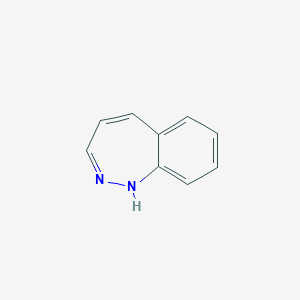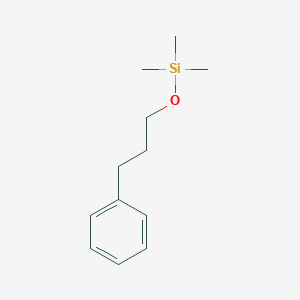
Silane, trimethyl(3-phenylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(3-phenylpropoxy)- is a chemical compound that belongs to the class of organosilanes. It is commonly used in various scientific research applications due to its unique properties and characteristics.
Mecanismo De Acción
Silane, trimethyl(3-phenylpropoxy)- acts as a coupling agent by forming a covalent bond between the organic and inorganic materials. The covalent bond enhances the adhesion between the materials, resulting in improved mechanical properties. Additionally, silane, trimethyl(3-phenylpropoxy)- can also act as a surface modifier by reducing the surface energy of the material, resulting in improved wettability and adhesion.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of silane, trimethyl(3-phenylpropoxy)-. However, studies have shown that it is relatively non-toxic and does not cause any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, trimethyl(3-phenylpropoxy)- has several advantages for lab experiments. It is easy to synthesize, relatively inexpensive, and has unique properties that make it suitable for various applications. However, one of its limitations is that it is highly reactive and can be challenging to handle without proper precautions.
Direcciones Futuras
There are several future directions for the research and development of silane, trimethyl(3-phenylpropoxy)-. One of the most promising areas is in the field of nanotechnology, where it could be used as a surface modifier for various nanoparticles. Additionally, it could also be used as a coupling agent for the production of advanced composite materials with improved mechanical properties.
Conclusion
Silane, trimethyl(3-phenylpropoxy)- is a unique chemical compound with various scientific research applications. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. While there is limited information available on its biochemical and physiological effects, it is relatively non-toxic and does not cause any significant adverse effects on human health. The future directions for the research and development of silane, trimethyl(3-phenylpropoxy)- are promising, and it has the potential to be used in various advanced applications in the future.
Métodos De Síntesis
Silane, trimethyl(3-phenylpropoxy)- is synthesized using a simple and efficient method. The most common method involves the reaction of 3-phenylpropyl alcohol with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction produces silane, trimethyl(3-phenylpropoxy)- as the main product.
Aplicaciones Científicas De Investigación
Silane, trimethyl(3-phenylpropoxy)- has various scientific research applications due to its unique properties. One of its most common applications is in the field of material science, where it is used as a surface modifier for various materials such as glass, ceramics, and metals. It is also used as a coupling agent in the production of composite materials.
Propiedades
Número CAS |
14629-60-8 |
|---|---|
Nombre del producto |
Silane, trimethyl(3-phenylpropoxy)- |
Fórmula molecular |
C12H20OSi |
Peso molecular |
208.37 g/mol |
Nombre IUPAC |
trimethyl(3-phenylpropoxy)silane |
InChI |
InChI=1S/C12H20OSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clave InChI |
MEDNPRTZTBYPTF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCC1=CC=CC=C1 |
SMILES canónico |
C[Si](C)(C)OCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




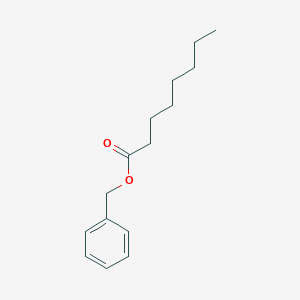
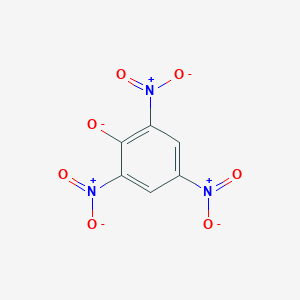
![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
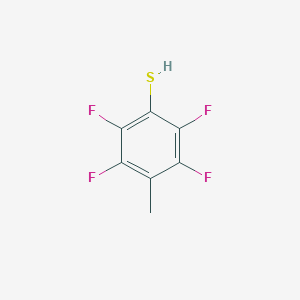
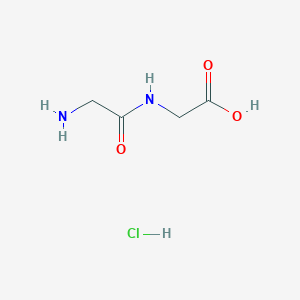
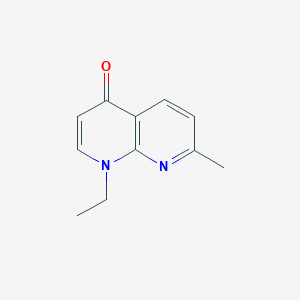
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)


